molecular formula C13H9Cl3N2O B1437096 3-Amino-N-(2,4,5-trichlorophenyl)benzamide CAS No. 1020054-06-1

3-Amino-N-(2,4,5-trichlorophenyl)benzamide

Cat. No. B1437096
M. Wt: 315.6 g/mol
InChI Key: KXNGQSIKTJPWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H9Cl3N2O and a molecular weight of 315.58 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Amino-N-(2,4,5-trichlorophenyl)benzamide is represented by the formula C13H9Cl3N2O . This indicates that the compound contains 13 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-N-(2,4,5-trichlorophenyl)benzamide include a molecular weight of 315.58 and a molecular formula of C13H9Cl3N2O .

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Organic Chemistry
    • Application : Benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities .
    • Method : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Synthesis of Ion-Associate Complex

    • Field : Pharmaceutical Chemistry
    • Application : A 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized and characterized for its antibacterial activity .
    • Method : The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
    • Results : The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of ion-associate or ion-pair complex .
  • Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

    • Field : Organic Chemistry
    • Application : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates .
    • Method : A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
    • Results : The paper discusses the synthesis of this compound but does not provide specific results .
  • Use in Proteomics Research

    • Field : Biochemistry
    • Application : “3-Amino-N-(2,4,5-trichlorophenyl)benzamide” is used in proteomics research .
    • Method : The specific methods of application in proteomics research are not detailed in the source .
    • Results : The specific results or outcomes obtained from this application are not detailed in the source .
  • Thiazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives, which can include benzamide compounds, have been found to have diverse biological activities .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, antithrombotic, antitumor and cytotoxic activity .
  • Liver Fibrosis Treatment

    • Field : Pharmacology
    • Application : A novel compound, N-(3,4,5-trichlorophenyl)-2(3-nitrobenzenesulfonamide) benzamide (IMB16-4), which is similar to “3-Amino-N-(2,4,5-trichlorophenyl)benzamide”, is expected to have good potential effects against liver fibrosis .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained from this application are not detailed in the source .
  • Proteomics Research

    • Field : Biochemistry
    • Application : “3-Amino-N-(2,4,5-trichlorophenyl)benzamide” is used in proteomics research .
    • Method : The specific methods of application in proteomics research are not detailed in the source .
    • Results : The specific results or outcomes obtained from this application are not detailed in the source .
  • Thiazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives, which can include benzamide compounds, have been found to have diverse biological activities .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, antithrombotic, antitumor and cytotoxic activity .
  • Liver Fibrosis Treatment

    • Field : Pharmacology
    • Application : A novel compound, N-(3,4,5-trichlorophenyl)-2(3-nitrobenzenesulfonamide) benzamide (IMB16-4), which is similar to “3-Amino-N-(2,4,5-trichlorophenyl)benzamide”, is expected to have good potential effects against liver fibrosis .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained from this application are not detailed in the source .

properties

IUPAC Name

3-amino-N-(2,4,5-trichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-2-1-3-8(17)4-7/h1-6H,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNGQSIKTJPWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(2,4,5-trichlorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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